N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Description
N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-chlorophenyl group at the 1-position and a 2-methyl-3-nitrobenzamide moiety at the 3-position. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor binding .
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-15(3-2-4-16(11)22(25)26)18(24)20-13-9-17(23)21(10-13)14-7-5-12(19)6-8-14/h2-8,13H,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAJPYISMAFHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing significant changes in the target’s function. This interaction often results in the inhibition or activation of the target, leading to a cascade of biochemical reactions that can alter the physiological state of the organism.
Biochemical Pathways
For instance, some compounds inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain, disrupting important cellular biochemical processes and resulting in the cessation of fungal growth.
Pharmacokinetics
Compounds with similar structures have been found to have good kinetic solubilities and are metabolically stable in vitro. They are also found to be readily absorbed and eliminated in the body, with the majority of the dose being excreted in the feces.
Result of Action
Compounds with similar structures have been found to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could have a significant impact on cellular function and overall organism health.
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its pharmacological effects and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHClNO and a molecular weight of 304.74 g/mol. It features a pyrrolidine ring with a chlorophenyl substituent and a nitrobenzamide moiety. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by the introduction of the chlorophenyl and nitrobenzamide groups. Detailed synthetic routes can be found in the literature, showcasing various methodologies for achieving high yields and purity.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . These findings suggest that the compound may be effective in treating bacterial infections.
Antidiabetic Potential
In vitro studies have demonstrated that related compounds possess antidiabetic properties, particularly as inhibitors of α-glucosidase and α-amylase enzymes. For example, certain benzamide derivatives have shown IC values indicating potent inhibitory effects against these enzymes, suggesting potential therapeutic applications in diabetes management .
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for anti-inflammatory activity. Inhibition of inflammatory pathways has been documented, which may be attributed to the compound's ability to modulate cytokine release and reduce oxidative stress .
The biological activities of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase, leading to reduced glucose absorption.
- Receptor Interaction : Binding studies have shown interactions with various receptors, potentially influencing signaling pathways associated with inflammation and cell proliferation.
- Antioxidant Properties : The presence of nitro groups may contribute to antioxidant activity, helping to mitigate oxidative damage in cells.
Case Studies
Several case studies have investigated the pharmacological properties of related compounds:
- Study on Antimicrobial Activity : A study highlighted the effectiveness of chlorophenyl-substituted benzamides against multiple bacterial strains, showing a clear correlation between structural modifications and antibacterial potency .
- Antidiabetic Research : Another study focused on the structure-activity relationship (SAR) of nitrobenzamide derivatives, revealing that specific substitutions significantly enhance enzyme inhibitory activity .
Data Summary
| Biological Activity | Target | Result |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong activity |
| Antimicrobial | Bacillus subtilis | Moderate activity |
| Antidiabetic | α-glucosidase | IC = 10.75 ± 0.52 μM |
| Anti-inflammatory | Cytokine release | Significant reduction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including tetrazole derivatives, thiourea-based compounds, and nitrosoanilines. Below is a detailed comparison based on substituents, synthesis, and biological activity (where available):
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound’s pyrrolidinone core distinguishes it from tetrazole (8a) and thiourea (8b) derivatives, which exhibit different electronic and steric profiles. The pyrrolidinone ring may confer conformational rigidity compared to the planar tetrazole or flexible thiourea . Nitrosoanilines (e.g., 2c, 2j) share the 4-chlorophenyl group but feature nitroso (-NO) and amine functionalities, which are absent in the target compound. These compounds demonstrate moderate yields (81–89%) and distinct melting points, suggesting divergent physicochemical properties .
Synthetic Pathways :
- The tetrazole and thiourea derivatives (8a, 8b) were synthesized via nucleophilic substitution and characterized by X-ray diffraction, highlighting the importance of crystallography in confirming substituent orientation . In contrast, nitrosoanilines (2c, 2j) were synthesized via selective aromatic substitution, with HRMS and NMR validating their structures .
The nitro group in the target compound could similarly modulate bioactivity through redox interactions.
Pharmacopeial Relevance: USP Sibutramine-related compounds (e.g., Compound C) highlight the regulatory significance of 4-chlorophenyl derivatives in drug quality control, though their amine-based structures differ markedly from the target’s amide-pyrrolidinone system .
Q & A
Q. Advanced Research Focus
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction endpoints.
- Design of Experiments (DoE): Optimize parameters (temperature, catalyst loading) via response surface methodology. achieved 85% reproducibility by standardizing amine coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
